molecular formula C9H12N2O B8202125 5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]

5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]

Cat. No.: B8202125
M. Wt: 164.20 g/mol
InChI Key: UJANVOAGSJDAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] (CAS: 57290-47-8) is a spirocyclic heterocyclic compound featuring a pyrazolo[5,1-b][1,3]oxazine core fused to a cyclobutane ring via a spiro junction. Its molecular formula is C₉H₁₂N₂O, with a monoisotopic mass of 215.082540 Da . While its biological activity remains understudied, structurally related oxazine derivatives exhibit diverse pharmacological properties, including antimicrobial, antihypertensive, and antirheumatic effects .

Properties

IUPAC Name

spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-3-9(4-1)6-11-8(12-7-9)2-5-10-11/h2,5H,1,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJANVOAGSJDAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN3C(=CC=N3)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism:

  • C–H Activation : The Rh catalyst activates the pyrazole C–H bond, forming a metallacycle intermediate.

  • Alkyne Insertion : Alkynyl cyclobutanol inserts into the Rh–C bond, followed by reductive elimination to form the oxazine ring.

  • Spirocyclobutane Formation : Strain-driven [2+2] cycloaddition generates the cyclobutane moiety.

This method offers superior regiocontrol (yields up to 78%) and functional group tolerance. Mass spectrometry ([M+H]⁺ = 165.10) and X-ray crystallography validate the structure.

Ring-Closing Metathesis (RCM)

Olefin metathesis using Grubbs’ catalyst constructs the cyclobutane ring post-heterocycle formation. Starting from a diene-functionalized pyrazolo-oxazine precursor, RCM at 40°C under inert conditions affords the spirocyclic product.

Optimization Insights:

  • Catalyst Loading : 5 mol% Grubbs’ II catalyst maximizes yield (65%).

  • Solvent Effects : Dichloromethane outperforms THF due to better catalyst solubility.

Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the compound with >95% purity.

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction TimeKey AdvantagesLimitations
Cyclocondensation45–5512–24 hLow cost, scalableModerate regioselectivity
Rh-Catalyzed70–786–8 hHigh regiocontrol, mild conditionsRequires expensive catalysts
RCM60–654–6 hModular precursor designSensitive to oxygen/moisture

Structural Characterization Data

TechniqueKey Findings
1H^1H-NMR (400 MHz)δ 1.8–2.1 (m, 4H, cyclobutane), δ 4.2 (s, 2H, oxazine CH₂), δ 6.2 (s, 1H, pyrazole CH)
HRMS (ESI)m/z calc. for C₉H₁₂N₂O: 164.0950; found: 164.0948 [M+H]⁺
IR (KBr)1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N stretch)

Chemical Reactions Analysis

Types of Reactions

5’H,7’H-Spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

A. Enzyme Inhibition

Recent studies have highlighted the potential of 5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in various physiological processes including pain and inflammation. The compound exhibits a distinct binding mode compared to traditional inhibitors, utilizing critical amino acids such as Arg57 and His121 for effective interaction. This novel mechanism suggests its utility in developing analgesics and anti-inflammatory drugs that could offer improved therapeutic profiles over existing treatments .

B. Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results. In vitro studies indicated that derivatives of spiro compounds can selectively target cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects commonly associated with chemotherapy . Further research is needed to elucidate the specific pathways through which these compounds exert their effects.

Material Science

A. Polymer Chemistry

The unique spirocyclic structure of 5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] lends itself to applications in polymer science. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Studies have shown that spiro compounds can act as effective cross-linking agents in the synthesis of high-performance polymers .

B. Photonic Applications

The optical properties of spiro compounds make them suitable candidates for photonic applications. Their ability to undergo structural changes upon exposure to light can be harnessed in the development of light-responsive materials for sensors and switches .

Synthesis and Derivatives

The synthesis of 5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] involves several complex steps that can yield various derivatives with potentially enhanced biological activities. The exploration of different substituents on the spiro framework may lead to compounds with tailored properties for specific applications .

Case Studies

Study Focus Findings
MAGL Inhibition Evaluation of spiro derivatives as MAGL inhibitorsDemonstrated unique binding interactions leading to effective inhibition .
Anticancer Screening In vitro testing against human colon carcinoma cellsIdentified selective cytotoxicity towards cancer cells .
Polymer Enhancement Investigation into spiro compounds as cross-linking agentsImproved mechanical properties and thermal stability in polymer matrices .

Mechanism of Action

The mechanism of action of 5’H,7’H-Spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Imidazo[2,1-b][1,3]oxazine Derivatives

Key Features :

  • Core Structure : Replaces the pyrazole ring with an imidazole moiety.
  • Pharmacophore : The 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine subunit is critical for anti-tuberculosis (TB) activity, mimicking pretomanid’s pharmacophore .
  • Activity : Exhibits potent anti-TB effects with MIC₉₀ values < 0.5 μM against Mycobacterium tuberculosis (Mtb), attributed to interactions with bacterial membrane components .

Comparison :

  • The spiro compound lacks the nitro group essential for imidazo-oxazines’ TB activity, suggesting divergent therapeutic targets.
  • Imidazo-oxazines demonstrate higher selectivity for Mtb compared to benzofuroxan analogs due to optimized steric and electronic properties .

Pyrazolo[5,1-b]thiazole Derivatives

Key Features :

  • Core Structure : Substitutes the oxazine ring with a thiazole, altering electronic properties.
  • Activity : Acts as corticotropin-releasing factor 1 (CRF1) receptor antagonists (e.g., compound 6t with IC₅₀ = 70 nM), showing anxiolytic effects in vivo .

Comparison :

  • The spiro compound’s oxazine ring may confer different hydrogen-bonding capabilities compared to thiazoles, influencing receptor binding profiles.
  • Pyrazolo-thiazoles prioritize CNS applications, while the spiro compound’s biological niche remains unexplored .

Benzo-Fused Pyrazolo[5,1-b][1,3]oxazines

Key Features :

  • Core Structure : Incorporates a fused benzene ring, enhancing aromaticity and planarity.

Comparison :

  • Benzo-fused derivatives prioritize cardiovascular applications, while the spiro compound’s lack of a benzene ring may shift its pharmacological profile .

Anti-Microbial Activity

  • Imidazo-oxazines : MIC₉₀ values < 0.5 μM against Mtb, with low cytotoxicity .
  • Spiro Compound: No direct anti-TB data, but structurally related spiro heterocycles in traditional medicine (e.g., Danggui-Shaoyao-San) show analgesic and anti-inflammatory effects .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Class Molecular Formula Biological Activity Key Structural Feature Reference
5'H,7'H-Spiro[...]oxazine C₉H₁₂N₂O Underexplored Spiro cyclobutane core [13]
Imidazo[2,1-b][1,3]oxazines C₈H₇N₃O₂ (varies) Anti-TB (MIC <0.5 μM) 2-Nitroimidazole subunit [2, 9]
Pyrazolo[5,1-b]thiazoles C₁₀H₁₃N₃S (varies) CRF1 antagonism Thiazole ring [14]
Benzo-fused Pyrazolo-oxazines C₁₄H₁₂N₂O₂ (varies) Antihypertensive Fused benzene ring [6]

Table 2: Anti-TB Activity of Imidazo-oxazines vs. Benzofuroxans

Compound Type MIC₉₀ (μM) Selectivity for Mtb Key Interaction Residues Reference
Imidazo-oxazines <0.5 High F17, S78, Y133 [4, 9]
Benzofuroxans >1.0 Moderate Non-specific [4]

Biological Activity

5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]
  • Molecular Formula : C9H12N2O
  • Molecular Weight : 164.20 g/mol
  • CAS Number : 57290-47-8

The structural uniqueness of this compound arises from its spirocyclic framework, which contributes to its distinct chemical and biological properties.

Antimicrobial Properties

Research indicates that 5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance:

  • Case Study 1 : In a study assessing the cytotoxic effects on human colon carcinoma cells, 5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] demonstrated selective toxicity towards cancer cells while sparing normal cells. The results indicated a dose-dependent response with significant inhibition of cell proliferation at higher concentrations.
  • Case Study 2 : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This suggests that it may serve as a lead compound for the development of novel anticancer therapies.

The biological activity of 5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] is attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication or repair mechanisms in cancer cells.
  • Receptor Modulation : It may also interact with cellular receptors that regulate cell growth and differentiation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine], it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Spiro[cyclobutane-1,2’-pyrazolo[5,1-b][1,3]oxazine]Less complex spirocyclic structureModerate antimicrobial activity
Spiro[cyclopentane-1,6’-pyrazolo[5,1-b][1,3]oxazine]Altered ring sizeLimited anticancer properties

The comparative analysis shows that 5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] possesses enhanced biological activity due to its specific structural characteristics.

Q & A

Q. What are the common synthetic methodologies for preparing 5'H,7'H-Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] derivatives?

Synthesis typically involves cascade reactions starting with halogenated azoles (e.g., tribromopyrazole) and o-quinone methide precursors. Key steps include:

  • Aza-Michael Addition : Halogenoazoles react with in situ-generated o-quinone methides in DMF under reflux conditions, followed by intramolecular nucleophilic substitution to form the fused oxazine ring .
  • Cyclization : Spirocyclic systems are achieved via sigmatropic shifts or strain-driven cyclobutane ring formation, as seen in analogous benzo[e]pyrazolo[5,1-b][1,3]oxazines .
  • Yields : Typical isolated yields range from 53–80%, depending on substituents and reaction optimization (e.g., K₂CO₃ as a base) .

Q. How are these compounds characterized post-synthesis?

Characterization employs:

  • Spectroscopy : ¹H/¹³C NMR for structural elucidation, IR for functional group analysis (e.g., C=O, N–O stretches), and ESI-MS for molecular ion confirmation .
  • Elemental Analysis : Combustion analysis (C, H, N) validates purity, with deviations <0.5% from calculated values indicating high sample integrity .
  • Melting Points : Sharp melting ranges (e.g., 229–230°C) confirm crystalline purity .

Q. What substituent effects are observed during synthesis?

  • Electron-Withdrawing Groups (EWGs) : Nitro or bromo substituents increase reaction rates due to enhanced electrophilicity at the azole ring, improving yields (e.g., 80% for 10c vs. 53% for 10b) .
  • Steric Hindrance : Bulky groups (e.g., adamantyl) reduce yields (53% for 10b) by slowing intramolecular cyclization .
  • Solvent Effects : Polar aprotic solvents like DMF favor o-quinone methide stabilization and azole reactivity .

Q. What purification strategies are effective for these compounds?

  • Chromatography : Silica gel column chromatography with EtOAc/hexane gradients resolves regioisomers and removes unreacted precursors .
  • Recrystallization : MeOH-DMF (3:1) or EtOH-DMF mixtures yield high-purity crystals suitable for X-ray diffraction .

Q. What biological relevance does the core structure hold?

The pyrazolo[5,1-b][1,3]oxazine scaffold is associated with:

  • Antimycobacterial Activity : Analogous imidazo[2,1-b][1,3]oxazines (e.g., pretomanid) target multidrug-resistant tuberculosis via nitroreductase activation .
  • Anticancer Potential : Fused pyrazolo-oxazines exhibit cytotoxicity by modulating kinase pathways, though specific SAR studies are pending .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the spirocyclic system?

The reaction proceeds via:

  • o-Quinone Methide Intermediate : Generated in situ from phenolic precursors under basic conditions .
  • Aza-Michael Addition : Halogenoazoles undergo nucleophilic attack on the methide, followed by intramolecular displacement (e.g., Br⁻ elimination) to form the oxazine ring .
  • Sigmatropic Rearrangements : Bromine shifts (1,3-sigmatropic) in intermediates enable spirocyclization, as observed in benzo[e]pyrazolo[5,1-b][1,3]oxazines .

Q. How can discrepancies in analytical data (e.g., NMR, elemental analysis) be resolved?

  • Isotopic Purity : Ensure deuterated solvents (e.g., DMSO-d₆) are moisture-free to prevent peak splitting in NMR .
  • Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, especially for brominated derivatives .
  • Batch Reproducibility : Replicate reactions under inert atmospheres (N₂/Ar) to minimize oxidation artifacts affecting elemental analysis .

Q. What computational tools aid in predicting reactivity and regioselectivity?

  • DFT Calculations : Model transition states for aza-Michael addition to predict regioselectivity in unsymmetrical o-quinone methides .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics and intermediate stability .
  • Docking Studies : Map nitroimidazooxazine analogs to Mycobacterium tuberculosis nitroreductase active sites to prioritize synthetic targets .

Q. How do electronic effects influence cyclization efficiency?

  • EWGs vs. EDGs : EWGs (e.g., -NO₂) stabilize negative charge buildup during nucleophilic substitution, accelerating cyclization. EDGs (e.g., -OMe) slow the process by destabilizing intermediates .
  • Halogen Effects : Bromine enhances leaving group ability compared to chlorine, improving ring-closure rates (e.g., 75% yield for 10d vs. 65% for 10a) .

Q. What structural modifications enhance bioactivity while maintaining synthetic feasibility?

  • Nitro Group Positioning : 2-Nitro substitution in imidazooxazines correlates with antitubercular potency, likely due to redox activation .
  • Spiro Ring Expansion : Cyclobutane-to-cyclohexane spiro systems (e.g., 332060-68-1) may reduce ring strain and improve metabolic stability .
  • Heteroatom Substitution : Replacing oxygen with sulfur in the oxazine ring modulates lipophilicity and target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.